molecular formula C6H11ClO2S B6597633 3-[(3-chloropropyl)sulfanyl]propanoic acid CAS No. 16496-88-1

3-[(3-chloropropyl)sulfanyl]propanoic acid

Cat. No.: B6597633
CAS No.: 16496-88-1
M. Wt: 182.67 g/mol
InChI Key: UCCXYDPCEOPAQF-UHFFFAOYSA-N
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Description

3-[(3-chloropropyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₆H₁₁ClO₂S It is characterized by the presence of a chloropropyl group attached to a sulfanyl (thioether) linkage, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloropropyl)sulfanyl]propanoic acid typically involves the reaction of 3-chloropropylthiol with acrylonitrile, followed by hydrolysis. The general reaction scheme is as follows:

  • Reaction of 3-chloropropylthiol with acrylonitrile

      Reagents: 3-chloropropylthiol, acrylonitrile

      Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature of around 50-70°C.

      Product: 3-[(3-chloropropyl)sulfanyl]propionitrile

  • Hydrolysis of 3-[(3-chloropropyl)sulfanyl]propionitrile

      Reagents: 3-[(3-chloropropyl)sulfanyl]propionitrile, water, acid (e.g., hydrochloric acid)

      Conditions: The hydrolysis is typically performed under reflux conditions, with the reaction mixture being heated to around 100°C.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropropyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures

      Products: Sulfoxides or sulfones, depending on the extent of oxidation

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Usually performed in anhydrous solvents under inert atmosphere

      Products: Thiols or thioethers

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide

      Products: Substituted derivatives with the nucleophile replacing the chlorine atom

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

    Solvents: Aqueous, organic, polar aprotic solvents

Scientific Research Applications

3-[(3-chloropropyl)sulfanyl]propanoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[(3-chloropropyl)sulfanyl]propanoic acid involves its interaction with biological molecules through its sulfanyl and carboxylic acid functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and changes in cellular signaling processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(3-chloropropyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

    3-[(3-bromopropyl)sulfanyl]propanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    3-[(3-iodopropyl)sulfanyl]propanoic acid:

    3-[(3-methylpropyl)sulfanyl]propanoic acid: The presence of a methyl group instead of a halogen atom results in different physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-chloropropylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCXYDPCEOPAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-88-1
Record name 3-[(3-chloropropyl)sulfanyl]propanoic acid
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